molecular formula C25H24N4O3 B1184203 RQLZILOXHMFMSJ-WTEVXDJOSA-N

RQLZILOXHMFMSJ-WTEVXDJOSA-N

カタログ番号: B1184203
分子量: 428.492
InChIキー: RQLZILOXHMFMSJ-WTEVXDJOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound corresponding to the InChIKey RQLZILOXHMFMSJ-WTEVXDJOSA-N is identified as 1,2-benzoxazol-5-amine (CAS No. 239097-74-6). It has the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. This heterocyclic compound features a benzoxazole core substituted with an amine group at the 5-position. Key properties include:

  • Solubility: 1.55 mg/mL (highly soluble in aqueous solutions)
  • Synthesis: Produced via a tin chloride-mediated reduction of 5-nitro-1,2-benzoxazole in hydrochloric acid, achieving a 95% yield .

特性

分子式

C25H24N4O3

分子量

428.492

InChI

InChI=1S/C25H24N4O3/c30-23(28-14-17-5-3-4-11-26-17)21-20-8-10-25(32-20)15-29(24(31)22(21)25)12-9-16-13-27-19-7-2-1-6-18(16)19/h1-8,10-11,13,20-22,27H,9,12,14-15H2,(H,28,30)/t20-,21+,22-,25-/m1/s1

InChIキー

RQLZILOXHMFMSJ-WTEVXDJOSA-N

SMILES

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NCC6=CC=CC=N6

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1,2-benzoxazol-5-amine with structurally and functionally related compounds, focusing on molecular properties, bioactivity, and synthetic routes.

Compound (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Features Similarity Score Synthetic Method
1,2-Benzoxazol-5-amine (239097-74-6) C₇H₆N₂O 134.14 CYP1A2 inhibition, high solubility (1.55 mg/mL), BBB permeability 1.00 (Reference) SnCl₄/HCl reduction of 5-nitro-1,2-benzoxazole
828300-70-5 Not disclosed Not disclosed Benzoxazole derivative; structural similarity (0.97) 0.97 Likely nitro-group reduction or cyclization methods (exact method unspecified)
851768-35-9 Not disclosed Not disclosed Thiazolidinone-quinazolinone hybrid; dual inhibitory activity (0.89) 0.89 Multi-step synthesis involving thioxothiazolidin and quinazolinone coupling
36216-80-5 Not disclosed Not disclosed Benzo[d][1,3]dioxol-substituted thiazolidinone; anti-inflammatory potential (0.85) 0.85 Condensation of benzodioxol aldehydes with thiazolidinone precursors
65685-55-4 Not disclosed Not disclosed Arylidene-thioxothiazolidinone; moderate cytotoxicity (0.78) 0.78 Aldol condensation followed by thioacetylation

Key Findings:

Structural Complexity: Compounds like 851768-35-9 and 65685-55-4 exhibit higher structural complexity due to fused heterocyclic systems (e.g., quinazolinone-thiazolidinone hybrids), which may enhance target specificity but complicate synthesis .

Bioactivity :

  • 1,2-Benzoxazol-5-amine uniquely inhibits CYP1A2 , a cytochrome P450 enzyme involved in drug metabolism, suggesting utility in drug-drug interaction studies .
  • 851768-35-9 and similar hybrids show dual inhibitory activity against enzymes like COX-2 and 5-LOX, making them candidates for anti-inflammatory drug development .

Synthetic Efficiency: The target compound’s synthesis achieves a 95% yield, outperforming multi-step routes for hybrid compounds (e.g., 851768-35-9), which often require rigorous purification .

Physicochemical Properties:

Property 1,2-Benzoxazol-5-amine 828300-70-5 851768-35-9
Molecular Weight 134.14 ~130–140 ~400–450
Solubility (mg/mL) 1.55 Not reported <0.5 (estimated)
BBB Permeability Yes Likely No
CYP Inhibition CYP1A2 Not reported CYP3A4

Research Implications

  • Drug Design : The simplicity and bioactivity of 1,2-benzoxazol-5-amine make it a scaffold for CNS-targeted drugs, while hybrid compounds (e.g., 851768-35-9 ) require optimization for solubility and toxicity .
  • Synthetic Chemistry : Tin chloride-mediated reductions (as in the target compound) remain efficient for nitro-group transformations, but greener methods (e.g., catalytic hydrogenation) should be explored .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。